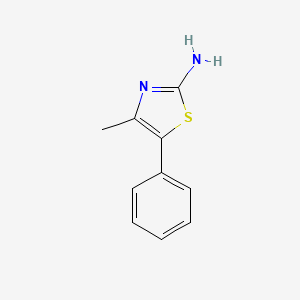

4-Méthyl-5-phényl-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-Methyl-5-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It has a linear formula of C10H10N2S .

Synthesis Analysis

The synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine involves several steps. The solid is gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Molecular Structure Analysis

The molecular structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine can be analyzed using IR spectrum, 1 H-NMR spectrum, and 13 C-NMR spectrum . The InChI Code is 1S/C10H10N2S/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8/h2-6H,1H3, (H2,11,12) and the InChI key is XSTQXTKOICQHDC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

4-Methyl-5-phenyl-1,3-thiazol-2-amine has a molecular weight of 190.27 . It is a powder with a melting point of 164-166 . The partition coefficient and the molar refractivity (CLogP and MR, respectively) were calculated with Marvin Sketch 6.2.2 software .Applications De Recherche Scientifique

Agents antileishmaniens

Le composé 4-Méthyl-5-phényl-1,3-thiazol-2-amine a été étudié comme un échafaudage potentiel pour le développement de nouveaux agents antileishmaniens. Des recherches suggèrent que les dérivés de ce composé pourraient cibler les processus macromoléculaires impliqués dans la leishmaniose, une maladie causée par des parasites protozoaires .

Amélioration des propriétés pharmacologiques

Dans la poursuite de la création de molécules présentant des propriétés pharmacologiques appropriées, le noyau central de 2-aminothiazole de la this compound a été conservé tout en simplifiant la structure globale. Cette approche vise à optimiser les profils pharmacocinétiques et pharmacodynamiques .

Formation de modèles d'apprentissage automatique

Ce composé a également été utilisé dans le domaine de la biologie computationnelle pour construire, entraîner et valider des modèles prédictifs d'apprentissage automatique. Des ensembles de données structurés impliquant ce composé peuvent aider à prédire les activités et les propriétés biologiques .

Activité antibactérienne

Des dérivés de la this compound ont été préparés et criblés pour leur activité antibactérienne in vitro préliminaire contre diverses souches bactériennes telles que Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi .

Propriétés antioxydantes

Les dérivés du thiazole, y compris ceux liés à la this compound, ont été synthétisés et évalués pour leurs propriétés antioxydantes in vitro. Certains composés ont montré une activité antioxydante puissante, ce qui est significatif pour diverses applications thérapeutiques .

Safety and Hazards

The safety information for 4-Methyl-5-phenyl-1,3-thiazol-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary target of 4-Methyl-5-phenyl-1,3-thiazol-2-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation.

Mode of Action

4-Methyl-5-phenyl-1,3-thiazol-2-amine interacts with its target enzyme, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the methionine salvage pathway, affecting the growth and proliferation of cells.

Biochemical Pathways

The compound affects the methionine salvage pathway , a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . The disruption of this pathway due to the inhibition of S-methyl-5-thioadenosine phosphorylase can lead to the accumulation of toxic by-products and the deprivation of essential metabolites, affecting various downstream cellular processes.

Result of Action

The molecular and cellular effects of 4-Methyl-5-phenyl-1,3-thiazol-2-amine’s action primarily involve the disruption of cell growth and proliferation due to the inhibition of the methionine salvage pathway . This can lead to cell death, particularly in cells that heavily rely on this pathway, such as rapidly proliferating cells.

Analyse Biochimique

Biochemical Properties

4-Methyl-5-phenyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of sulfur-containing compounds . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

4-Methyl-5-phenyl-1,3-thiazol-2-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antileishmanial activity by targeting the promastigote forms of Leishmania amazonensis . Additionally, it affects the viability of certain cell lines, such as L929 and THP-1 cells .

Molecular Mechanism

The molecular mechanism of 4-Methyl-5-phenyl-1,3-thiazol-2-amine involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as S-methyl-5-thioadenosine phosphorylase, leading to the disruption of metabolic pathways . This inhibition can result in changes in gene expression and cellular function, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-5-phenyl-1,3-thiazol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of 4-Methyl-5-phenyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antileishmanial activity, without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Methyl-5-phenyl-1,3-thiazol-2-amine is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as S-methyl-5-thioadenosine phosphorylase, affecting the metabolic flux and levels of metabolites . These interactions can lead to alterations in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, 4-Methyl-5-phenyl-1,3-thiazol-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Methyl-5-phenyl-1,3-thiazol-2-amine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and contribute to its overall biological effects.

Propriétés

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQXTKOICQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288173 | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28241-62-5 | |

| Record name | 28241-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

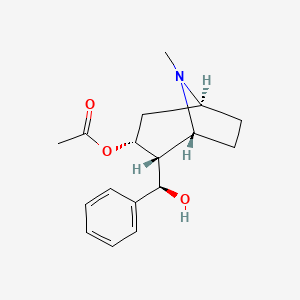

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,c]acridine](/img/structure/B1604859.png)